2-[3-cyclohexyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-cyclohexyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyclohexyl group, a methylphenyl group, a dioxoimidazolidinyl moiety, and a fluorophenylacetamide group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-cyclohexyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazolidinone ring, introduction of the cyclohexyl and methylphenyl groups, and finally, the attachment of the fluorophenylacetamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents is also crucial to ensure environmental sustainability and safety.
Chemical Reactions Analysis
Types of Reactions
2-[3-cyclohexyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-[3-cyclohexyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-cyclohexyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone derivatives
- Various anilides
Uniqueness
What sets 2-[3-cyclohexyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H26FN3O3 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-[3-cyclohexyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C24H26FN3O3/c1-16-10-12-20(13-11-16)28-23(30)21(27(24(28)31)19-8-3-2-4-9-19)15-22(29)26-18-7-5-6-17(25)14-18/h5-7,10-14,19,21H,2-4,8-9,15H2,1H3,(H,26,29) |
InChI Key |
PTRRKGCJUJZKSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(N(C2=O)C3CCCCC3)CC(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.